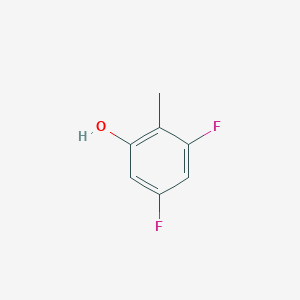

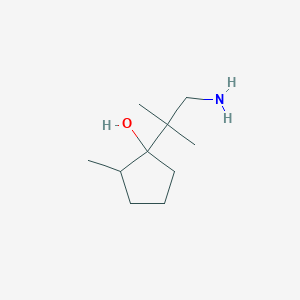

![molecular formula C11H15N3 B13152864 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)

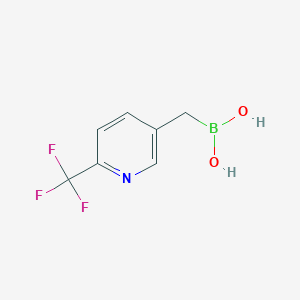

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- (also known by its CAS number 1455358-06-1) belongs to a class of heterocyclic compounds. It features a pyrrolopyridine core with an amino group at position 5 and a tert-butyl substituent. This compound has garnered attention due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor .

Preparation Methods

The synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- are not extensively documented. researchers have developed methods to access related pyrrolopyridine derivatives. These typically involve cyclization reactions starting from appropriate precursors. Further optimization is needed to specifically target our compound of interest.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these transformations remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

Research on this compound primarily centers around its FGFR inhibitory activity. Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. Therefore, targeting FGFRs represents a promising strategy for cancer therapy. Compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-5-amine, has demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3. In vitro studies have shown its effectiveness in inhibiting breast cancer cell proliferation, inducing apoptosis, and suppressing migration and invasion .

Mechanism of Action

The exact mechanism by which 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- exerts its effects remains an active area of investigation. It likely involves interactions with FGFRs and downstream signaling pathways. Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

While direct comparisons are scarce, we can highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- within the pyrrolopyridine family. Its specific structural features and FGFR inhibitory activity set it apart from related compounds.

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

3-tert-butyl-1H-pyrrolo[2,3-b]pyridin-5-amine |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)9-6-14-10-8(9)4-7(12)5-13-10/h4-6H,12H2,1-3H3,(H,13,14) |

InChI Key |

XCBJHWAHQYHSMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC2=C1C=C(C=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

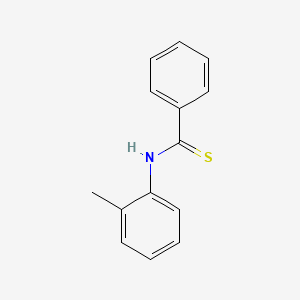

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)

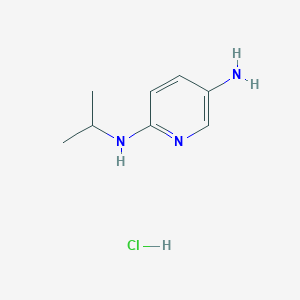

![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)

![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)